Cannabinodiol

Cannabinoid Chemistry Structural Biology Pharmacophore Modeling

Cannabinodiol (CBND, CAS 39624-81-2) is a naturally occurring phytocannabinoid that represents one of the only two known members of the cannabinodiol class. Unlike the majority of major phytocannabinoids (e.g., Δ9-THC, CBD) that feature a monoterpene moiety, CBND is defined by a fully aromatized biphenyl core.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 39624-81-2
Cat. No. B1641248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabinodiol
CAS39624-81-2
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O
InChIInChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3
InChIKeyTWKHUZXSTKISQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabinodiol (CBND) CAS 39624-81-2: A Biphenyl Phytocannabinoid with Distinct Aromatic Core


Cannabinodiol (CBND, CAS 39624-81-2) is a naturally occurring phytocannabinoid that represents one of the only two known members of the cannabinodiol class [1]. Unlike the majority of major phytocannabinoids (e.g., Δ9-THC, CBD) that feature a monoterpene moiety, CBND is defined by a fully aromatized biphenyl core [2]. This structural distinction is a direct result of its unique biosynthetic origin: CBND is not synthesized via typical cannabinoid pathways but is formed through the photochemical conversion of cannabinol (CBN) upon exposure to UV light [3]. It is a minor constituent found in very low concentrations in Cannabis sativa and is also generated and volatilized during the combustion of cannabis material [4][5].

Cannabinodiol (CBND) CAS 39624-81-2: Why In-Class Substitution with Major Cannabinoids Is Not Straightforward


Substituting Cannabinodiol (CBND) with more abundant, structurally related phytocannabinoids like Cannabidiol (CBD) or Cannabinol (CBN) is not scientifically justified due to fundamental differences in molecular architecture and resulting properties. While CBND is the fully aromatized derivative of CBD, the key structural difference is the opening of CBD's pyran ring and full aromatization to a biphenyl system . This transformation creates a rigid, planar, fully conjugated aromatic system that is absent in CBD, CBN, and THC, fundamentally altering its electronic properties, potential for π-π stacking interactions with biological targets, and its susceptibility to further oxidative metabolism [1]. Furthermore, CBND is one of only three known phytocannabinoids with documented psychoactive properties, a characteristic not shared by non-psychoactive analogs like CBD [2]. These intrinsic structural and pharmacological divergences necessitate a distinct analytical and procurement strategy, precluding simple interchangeability in research or industrial applications.

Cannabinodiol (CBND) CAS 39624-81-2: Quantitative Evidence for Differentiated Scientific Selection


Molecular Architecture Differentiation: Planar Aromatic Biphenyl Core vs. Monoterpene Ring Systems

Cannabinodiol (CBND) possesses a distinct, fully aromatized biphenyl core, a structural feature not found in major phytocannabinoids like Cannabidiol (CBD) or Δ9-Tetrahydrocannabinol (THC). While CBD and THC possess a monoterpene-derived ring system, CBND's core consists of two directly connected phenyl rings (a biphenyl), creating a rigid, planar, and highly conjugated π-electron system [1][2]. This results in a significantly lower molecular flexibility and different electronic distribution compared to the non-planar, partially saturated ring of CBD. The measured molecular formula is C21H26O2, with a monoisotopic mass of 310.19328 Da .

Cannabinoid Chemistry Structural Biology Pharmacophore Modeling

Psychoactivity Profile Differentiation: Psychoactive CBND vs. Non-Psychoactive CBD

Cannabinodiol (CBND) is classified as one of only three known psychoactive phytocannabinoids naturally occurring in Cannabis sativa, alongside Δ9-Tetrahydrocannabinol (THC) and Cannabinol (CBN) [1][2]. This is in stark contrast to the widely studied Cannabidiol (CBD), which is well-documented as a non-psychoactive compound. While quantitative data on the specific psychoactive potency of CBND is not available in the peer-reviewed literature, its qualitative classification as a psychoactive agent represents a fundamental functional divergence from non-psychoactive analogs .

Neuropharmacology Cannabinoid Pharmacology Behavioral Pharmacology

Biosynthetic and Chemical Stability Differentiation: Photochemical Derivative of CBN vs. Enzymatically Formed Cannabinoids

Cannabinodiol (CBND) has a unique biosynthetic origin that differentiates it from enzymatically derived cannabinoids like CBD and THC. It is the fully aromatized derivative of CBD, but experimental evidence indicates it is formed via the photochemical conversion of cannabinol (CBN) upon exposure to UV light, a process that involves the opening of the pyran ring [1][2]. This abiotic formation pathway contrasts sharply with the enzymatic biosynthesis of most phytocannabinoids. Furthermore, while the oxidation of CBD to CBND is a rational mechanism, it has not been experimentally proven . This distinct genesis implies a different set of conditions for its formation and degradation, which is crucial for understanding its presence in plant material and its behavior during processing or storage.

Phytochemistry Chemical Stability Analytical Chemistry

Chemical Purity and Solubility Profile of Commercial Analytical Standards

Commercially available Cannabinodiol (CBND) intended for research use is offered as an analytical reference standard with a certified purity of ≥98%, as verified by vendors such as Cayman Chemical and Interprise . For solubility, CBND has a reported solubility of 60 mg/mL in DMSO, 35 mg/mL in Ethanol, and 30 mg/mL in Methanol, but only 0.25 mg/mL in a DMSO:PBS (pH 7.2) (1:3) mixture . These quantitative specifications are crucial for ensuring reproducibility in analytical method development (e.g., HPLC, GC-MS) and for preparing accurate dosing solutions in in vitro studies, thereby reducing experimental variability.

Analytical Chemistry Quality Control Method Development

Cannabinodiol (CBND) CAS 39624-81-2: Validated Research & Industrial Application Scenarios


Analytical Reference Standard for Cannabis and Hemp Quality Control

Procure Cannabinodiol (CBND) as a high-purity (≥98%) certified reference material for the development, validation, and routine execution of analytical methods such as HPLC and GC-MS. Its unique biphenyl structure and photochemical origin make it a valuable marker for detecting specific post-harvest processing conditions (e.g., UV light exposure) in cannabis and hemp products [1].

Pharmacological Research Probe for Investigating Cannabinoid Psychoactivity

Utilize Cannabinodiol (CBND) as a structurally distinct, minor phytocannabinoid to investigate the molecular mechanisms underlying cannabinoid psychoactivity. Its established classification as a psychoactive agent offers a unique tool for comparative studies with non-psychoactive compounds like CBD, potentially illuminating the structural features and receptor interactions that drive psychotropic effects.

Forensic and Toxicological Analysis of Cannabis Combustion Byproducts

Deploy Cannabinodiol (CBND) as an analytical standard in forensic chemistry to identify and quantify cannabinoid byproducts in cannabis smoke. Since CBND is generated and volatilized during cannabis combustion , its presence can serve as a specific marker of smoking, aiding in the interpretation of toxicological findings and exposure assessments.

Chemical Synthesis and Medicinal Chemistry of Biphenyl Cannabinoids

Source Cannabinodiol (CBND) as a starting material or a key intermediate for the synthesis of novel biphenyl-type cannabinoid analogs. The fully aromatized biphenyl core is a unique scaffold for exploring structure-activity relationships (SAR) at cannabinoid receptors and other molecular targets, distinct from the more common monoterpene-based cannabinoid chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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